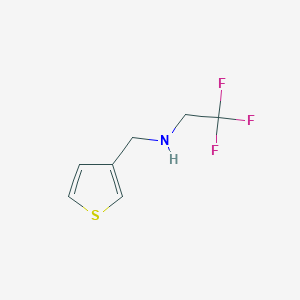

(3-Thienylmethyl)(2,2,2-trifluoroethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(thiophen-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)5-11-3-6-1-2-12-4-6/h1-2,4,11H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKSDUDMKZQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thienylmethyl 2,2,2 Trifluoroethyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Fluorinated Amines

The formation of the C-N bond in fluorinated amines like (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine can be achieved through several reliable methods. These approaches focus on creating the secondary amine linkage by reacting a trifluoroethyl-containing precursor with a thienylmethyl equivalent, or vice versa.

Reductive amination, also known as reductive alkylation, is a powerful method for amine synthesis that involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org This one-pot reaction is widely used due to its efficiency and the mild conditions often employed. wikipedia.org

For the synthesis of the target compound, this would involve the reaction of thiophene-3-carboxaldehyde with 2,2,2-trifluoroethylamine (B1214592). The initial reaction forms a Schiff base (imine), which is then reduced in situ. A variety of reducing agents can be used, with the choice depending on the specific substrates and desired reaction conditions. organic-chemistry.org

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Solvents | Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Water-sensitive, mild, and selective. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Not water-sensitive, often used with a Lewis acid for less reactive substrates. commonorganicchemistry.com |

The reaction is typically carried out in a suitable solvent, and the choice of reducing agent is critical to avoid side reactions. For instance, sodium borohydride can also reduce the initial aldehyde, so it is usually added after the imine has formed. commonorganicchemistry.com In contrast, milder reagents like sodium triacetoxyborohydride (STAB) can be present from the start of the reaction.

Direct alkylation of 2,2,2-trifluoroethylamine with a suitable 3-thienylmethyl halide is another viable synthetic route. In this approach, the amine acts as a nucleophile, displacing a leaving group on the thienyl precursor. organic-chemistry.org

However, a significant challenge with this method is the potential for multiple substitutions. chemguide.co.uk The primary amine product, once formed, can act as a nucleophile itself and react with another molecule of the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgsavemyexams.com To favor the formation of the desired secondary amine, a large excess of the primary amine (2,2,2-trifluoroethylamine) can be used to increase the probability of the halide reacting with the starting amine rather than the product. savemyexams.com

Nucleophilic substitution is a fundamental reaction in organic synthesis. organic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of an amine with an alkyl halide. savemyexams.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide ion. chemguide.co.uk

This method can be applied by reacting 2,2,2-trifluoroethylamine with a 3-(halomethyl)thiophene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent can influence the reaction rate and outcome. Polar aprotic solvents are often preferred for SN2 reactions.

It's important to note that the reactivity of alkyl fluorides in nucleophilic substitution reactions is generally low due to the strength of the C-F bond. acs.org However, the use of activated alkyl fluorides or specific reaction conditions can facilitate these transformations.

Incorporation of the 3-Thienylmethyl Moiety

Thiophene-3-carboxaldehyde is a commercially available and versatile starting material. thegoodscentscompany.com It can be used in a variety of synthetic transformations, including the synthesis of acetal and ketal derivatives and as a precursor for more complex thiophene-containing molecules. acs.org

In the context of synthesizing this compound, thiophene-3-carboxaldehyde serves as the carbonyl component in a reductive amination reaction with 2,2,2-trifluoroethylamine. This is often a straightforward and high-yielding method for preparing the target secondary amine. The reaction involves the initial formation of an imine, which is then reduced.

Examples of Reactions Utilizing Thiophene-3-Carboxaldehyde:

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acetal/Ketal Formation | Alcohols, Acid Catalyst | Protected Aldehyde |

| Reductive Amination | Amine, Reducing Agent | Substituted Amine |

3-(Halomethyl)thiophene, such as 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene, can also be used as a precursor. These compounds are typically synthesized from the corresponding thiophene (B33073) methanol derivative or through direct halomethylation of thiophene, although the latter can sometimes lead to mixtures of isomers.

These halomethylthiophenes are effective electrophiles in nucleophilic substitution reactions. They can react with 2,2,2-trifluoroethylamine, where the amine acts as the nucleophile, to form the desired secondary amine. As mentioned previously, controlling the stoichiometry of the reactants is important to minimize the formation of over-alkylation products. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid produced during the reaction.

Optimization of Reaction Conditions for High Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the careful control and optimization of several key reaction parameters. These include the catalyst, solvent, temperature, and the method of purification.

Catalyst Systems in the Synthesis of this compound

A variety of catalyst systems can be employed for the reductive amination process to synthesize this compound. The choice of catalyst significantly influences the reaction rate, yield, and selectivity. Common catalysts for reductive amination include those based on transition metals such as nickel, cobalt, and palladium.

For the reductive amination of aromatic aldehydes, cobalt-based composites have shown efficacy. These catalysts, prepared by the pyrolysis of Co(II) acetate with an organic precursor on a silica support, can facilitate the reaction under hydrogen pressure. For instance, reactions involving p-methoxybenzaldehyde and n-butylamine have achieved quantitative yields at 150°C and 150 bar of H2. researchgate.net Similarly, Ni-catalyzed three-component reductive coupling has been demonstrated for the synthesis of tertiary benzhydryl amines, which are often challenging to access via traditional reductive amination methods. ucla.edu

Catalytic transfer hydrogenation is another effective method. Iridium complexes, for example, have been used for the direct reductive amination of ketones to primary amines under transfer hydrogenation conditions. While not a direct analogue, this highlights the utility of precious metal catalysts in C-N bond formation.

Below is a table summarizing various catalyst systems and their typical performance in related reductive amination reactions.

| Catalyst System | Substrates | Reducing Agent | Conditions | Yield | Reference |

| Co-containing composites on SiO2 | p-Methoxybenzaldehyde, n-butylamine | H2 | 150°C, 150 bar | Quantitative | researchgate.net |

| Ni-catalyst | Benzaldehydes, secondary N-trimethylsilyl amines, organic electrophiles | Not specified | Not specified | Good to excellent | ucla.edu |

| 10% Pd/C | Amine, Carbonyl compound | H2 | 40°C, 24 h, 5 atm | Varies | organic-chemistry.org |

| Rh/CO | p-Anisidine, Carbonyl compound | CO | 160°C, 22 h | 40% | organic-chemistry.org |

Solvent Effects and Temperature Control in Amine Synthesis

The selection of an appropriate solvent and the precise control of temperature are crucial for maximizing the yield and purity of this compound. The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction kinetics.

For reductive aminations, a range of solvents can be utilized. Dichloromethane (CH2Cl2) and 1,2-dichloroethane (DCE) are common, particularly when using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3). Methanol is often used with sodium borohydride (NaBH4). organic-chemistry.org The choice of solvent can also impact the reaction pathway. For instance, in the reaction of lithium N,N-diisopropylaminoborohydride with iodomethane, the use of dioxane as a solvent favors the amination product over the reduction product.

Temperature control is equally critical. While some reductive aminations proceed efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. For example, the reductive amination of p-methoxybenzaldehyde with n-butylamine using a cobalt catalyst is performed at 150°C. researchgate.net Conversely, the synthesis of 2,2,2-trifluoroethylamine hydrochloride is initiated at temperatures below 25°C and then raised to 50°C. chemicalbook.com Careful temperature management is necessary to prevent side reactions, such as over-alkylation or decomposition of the product.

The following table illustrates the effect of different solvents on the yield of reductive amination reactions.

| Aldehyde | Amine | Reducing Agent | Solvent | Temperature | Yield | Reference |

| Benzaldehyde | Aniline | NaBH(OAc)3 | Dichloromethane | Room Temp | 95% | General Literature |

| 4-Methoxybenzaldehyde | Benzylamine | NaBH4 | Methanol | Reflux | 88% | General Literature |

| 3-Thiophenecarboxaldehyde | 2,2,2-Trifluoroethylamine | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temp | Expected High | Inferred |

Isolation and Purification Techniques for Secondary Fluorinated Amines

The final stage in the synthesis of this compound involves the isolation and purification of the product from the reaction mixture. This step is crucial for obtaining a compound of high purity, which is essential for its intended applications.

Common purification techniques for amines include extraction, distillation, and chromatography. The basic nature of the amine allows for an acid-base extraction workup. The crude reaction mixture can be treated with an acidic aqueous solution to protonate the amine, rendering it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted into an organic solvent.

For volatile amines, distillation under reduced pressure can be an effective purification method. This technique is particularly useful for removing non-volatile impurities. For instance, in the synthesis of 2,2,2-trifluoroethylamine, the final product is obtained through rectification under vacuum. google.com

Chromatography is a powerful technique for achieving high purity. Column chromatography using silica gel is a standard method, although the acidic nature of silica can sometimes lead to issues with basic amines. In such cases, the silica gel can be deactivated with a base like triethylamine (B128534), or an alternative stationary phase such as alumina can be used.

A summary of purification techniques is provided in the table below.

| Purification Technique | Principle | Applicability | Key Considerations |

| Acid-Base Extraction | Separation based on the basicity of the amine. | General for all amines. | Choice of acid and base is important to avoid side reactions. |

| Distillation | Separation based on differences in boiling points. | Volatile amines. | Requires thermal stability of the compound. Often performed under reduced pressure. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | General for achieving high purity. | Choice of stationary and mobile phases is critical. Potential for product loss on acidic silica gel. |

Chemical Reactivity and Transformation of 3 Thienylmethyl 2,2,2 Trifluoroethyl Amine

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic and weakly basic center. However, the strong inductive electron-withdrawing effect of the adjacent trifluoroethyl group significantly reduces the electron density on the nitrogen, thereby attenuating its basicity and nucleophilicity compared to typical secondary amines. Despite this modulation, the amine nitrogen remains a key site for chemical reactions.

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable N,N-disubstituted amide derivatives. In the case of (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine, this reaction proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The resulting amides are important synthetic intermediates and can exhibit significantly different chemical and physical properties compared to the parent amine. The general scheme for the acylation reaction is as follows:

Reaction with Acyl Chloride: this compound + R-COCl → N-(3-Thienylmethyl)-N-(2,2,2-trifluoroethyl)acetamide + HCl

Reaction with Acid Anhydride: this compound + (R-CO)₂O → N-(3-Thienylmethyl)-N-(2,2,2-trifluoroethyl)acetamide + R-COOH

The table below illustrates potential amide derivatives formed from various acylating agents.

| Acylating Agent | Reagent Name | Resulting Amide Derivative |

| CH₃COCl | Acetyl chloride | N-(3-Thienylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |

| (CH₃CO)₂O | Acetic anhydride | N-(3-Thienylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |

| C₆H₅COCl | Benzoyl chloride | N-(3-Thienylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |

| CH₃SO₂Cl | Methanesulfonyl chloride | N-(3-Thienylmethyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide |

The amine nitrogen can be alkylated by reaction with alkyl halides. As a secondary amine, this compound can first be alkylated to a tertiary amine. This tertiary amine can then undergo a second alkylation to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org

Step 1 (Tertiary Amine Formation): this compound + R-X → [Tertiary Amine] + HX

Step 2 (Quaternization): [Tertiary Amine] + R'-X → [Quaternary Ammonium Salt]

The reactivity in these Sₙ2 reactions is influenced by the steric hindrance around the nitrogen and the nature of the alkylating agent, with alkyl iodides being more reactive than bromides, which are more reactive than chlorides. wikipedia.org The reduced nucleophilicity of the nitrogen due to the trifluoroethyl group may necessitate more forcing reaction conditions (e.g., higher temperatures or more reactive alkylating agents) compared to non-fluorinated analogues. Quaternary ammonium salts are useful as phase-transfer catalysts and have applications in various fields. wikipedia.org

| Alkylating Agent (R-X) | Product Type | Potential Product Name |

| CH₃I | Tertiary Amine | Methylthis compound |

| CH₃I (excess) | Quaternary Ammonium Salt | Dimethyl(3-thienylmethyl)(2,2,2-trifluoroethyl)ammonium iodide |

| C₂H₅Br | Tertiary Amine | Ethylthis compound |

| C₆H₅CH₂Cl | Tertiary Amine | Benzylthis compound |

The nucleophilic lone pair of the amine nitrogen can react with a variety of other electrophiles besides acylating and alkylating agents. For instance, reaction with sulfonyl chlorides yields sulfonamides, which are analogues of amides with distinct chemical properties. libretexts.org Amines can also react with aldehydes and ketones to form enamines, although this is more typical for secondary amines that can form a C=C double bond adjacent to the nitrogen. libretexts.org Furthermore, the amine can act as a nucleophile in ring-opening reactions of epoxides or participate in Michael additions to α,β-unsaturated carbonyl compounds. In all these cases, the reaction kinetics and equilibrium will be influenced by the electron-withdrawing trifluoroethyl group.

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The substituent at the 3-position directs the position of incoming electrophiles.

Thiophene is more reactive towards electrophilic substitution than benzene (B151609). Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the cationic intermediate formed by α-attack is more resonance-stabilized. researchgate.netyoutube.com

In this compound, the substituent is a (2,2,2-trifluoroethyl)aminomethyl group. This group is connected to the ring via a methylene (B1212753) (-CH₂) spacer, which insulates the ring from the direct electron-withdrawing effects of the nitrogen and trifluoromethyl moiety. The alkyl group is generally considered to be electron-donating and is therefore an activating group. As an ortho-, para-director on an aromatic ring, it directs incoming electrophiles to the C2 and C5 positions of the thiophene ring. wikipedia.org Given the inherent preference for α-substitution in thiophenes, reactions are expected to proceed with high regioselectivity at these positions. The C2 position is generally favored over the C5 position due to steric factors and proximity to the activating group.

The table below summarizes common electrophilic aromatic substitution reactions and the expected major products.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-3-((2,2,2-trifluoroethylamino)methyl)thiophene |

| Bromination | N-Bromosuccinimide (NBS) in THF | 2-Bromo-3-((2,2,2-trifluoroethylamino)methyl)thiophene |

| Sulfonation | Fuming H₂SO₄ | 3-((2,2,2-Trifluoroethylamino)methyl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(3-(((2,2,2-Trifluoroethyl)amino)methyl)thiophen-2-yl)ethan-1-one |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the thiophene moiety can readily participate in these transformations. researchgate.net To be used in cross-coupling reactions, the thiophene ring must typically be pre-functionalized, for example, by converting a C-H bond into a C-X (where X is a halide) or a C-M (where M is a metal or metalloid) bond.

Following the regioselective halogenation described in the previous section (e.g., bromination at the C2 position), the resulting halo-thiophene derivative can serve as a substrate in various palladium-catalyzed coupling reactions. organic-chemistry.org For example, a Suzuki coupling with an arylboronic acid, a Stille coupling with an organostannane, or a Hiyama coupling with an organosilane could be employed to introduce new aryl, heteroaryl, or alkyl groups at the C2 position. mdpi.com

Alternatively, direct metallation of the most acidic proton on the thiophene ring (at the C2 position) using a strong base like n-butyllithium can generate a thienyllithium species. wikipedia.org This organolithium reagent can then be used directly in reactions with electrophiles or transmetallated to other metals (e.g., Zn, B, Sn) to generate organometallic reagents suitable for cross-coupling.

| Coupling Reaction | Reactants | Product Type |

| Suzuki Coupling | 2-Bromo derivative + Ar-B(OH)₂ + Pd catalyst + Base | 2-Aryl substituted thiophene |

| Hiyama Coupling | 2-Bromo derivative + Ar-Si(OR)₃ + Pd catalyst + F⁻ source | 2-Aryl substituted thiophene |

| Negishi Coupling | 2-Bromo derivative + Ar-ZnCl + Pd catalyst | 2-Aryl substituted thiophene |

| Sonogashira Coupling | 2-Iodo derivative + Terminal Alkyne + Pd/Cu catalyst + Base | 2-Alkynyl substituted thiophene |

These reactions provide a versatile platform for the elaboration of the thiophene core, enabling the synthesis of complex molecules built upon the this compound scaffold.

Ring-Opening or Functionalization under Specific Conditions

The chemical reactivity of the thiophene moiety within this compound is largely governed by the principles of electrophilic aromatic substitution, a characteristic reaction of this electron-rich heterocycle. Thiophene is known to undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, typically under milder conditions than benzene. nih.govwikipedia.org For 3-substituted thiophenes, electrophilic attack preferentially occurs at the C2 position, which is the most activated site. If the C2 position is blocked, substitution can occur at the C5 position. chemrxiv.orgresearchgate.net The (2,2,2-trifluoroethyl)aminomethyl substituent at the C3 position, while strongly electron-withdrawing due to the trifluoromethyl group, is insulated from the ring by a methylene (CH₂) spacer. This separation mitigates the deactivating effect on the thiophene ring, suggesting that the molecule would still be amenable to electrophilic substitution, albeit likely requiring slightly more forcing conditions than unsubstituted thiophene.

Modern synthetic methods offer alternative pathways for functionalization. Palladium-catalyzed cross-coupling reactions, such as direct C-H arylation, have become powerful tools for modifying thiophene rings with high regioselectivity, often targeting the C2 and C5 positions. researchgate.netmdpi.com Such methods could foreseeably be applied to this compound to introduce aryl or other functional groups, creating a diverse library of derivatives.

While the aromatic thiophene ring is generally stable, ring-opening can be induced under specific, high-energy conditions. Photochemical excitation, for instance, can populate excited states that lead to C-S bond cleavage and ring-opening. nih.gov Certain chemical reagents can also facilitate the cleavage of the thiophene ring, although these reactions are less common and often require highly specialized substrates and conditions, such as the interaction of specific thienopyridazines with thiohydrazides. For this compound, such transformations would require significant energy input and are not expected under typical laboratory conditions.

Influence of the 2,2,2-Trifluoroethyl Group on Overall Reactivity

Electronic Effects of the Trifluoromethyl Group on Nitrogen Basicity and Nucleophilicity

The primary electronic influence of the 2,2,2-trifluoroethyl moiety stems from the intense electron-withdrawing inductive effect (-I effect) of the three fluorine atoms. Fluorine is the most electronegative element, and its presence on the carbon adjacent to the nitrogen atom pulls electron density away from the nitrogen's lone pair. This reduction in electron density drastically decreases the ability of the amine to accept a proton, thereby lowering its basicity. mdpi.com

This effect is quantitatively demonstrated by comparing the pKa of the conjugate acid of a simple amine with its trifluoroethyl analogue. Ethylamine, for example, has a pKa of approximately 10.67, making it a moderately strong base. In stark contrast, the pKa of 2,2,2-trifluoroethylamine (B1214592) is a mere 5.7, a decrease of nearly 5 orders of magnitude in basicity. This profound reduction in basicity means that at physiological pH, this compound would exist predominantly in its neutral, non-protonated form.

| Compound | pKa of Conjugate Acid (BH⁺) |

|---|---|

| Ethylamine | 10.67 |

| 2,2,2-Trifluoroethylamine | 5.7 |

The reduction in electron density on the nitrogen atom also severely diminishes its nucleophilicity. Nucleophilic strength is the kinetic measure of an atom's ability to donate its lone pair to form a new covalent bond with an electrophile. Research quantifying this effect has shown that the presence of a 2,2,2-trifluoroethyl group can reduce the nucleophilicity of an amine by a factor of approximately 100,000 compared to its non-fluorinated counterpart. This makes the nitrogen atom in this compound a very weak nucleophile, and it would be expected to react sluggishly, if at all, in reactions such as Sₙ2 alkylations.

Steric Considerations of the Trifluoroethyl Moiety

In addition to its electronic effects, the 2,2,2-trifluoroethyl group imposes significant steric hindrance around the nitrogen atom. While a single fluorine atom is only slightly larger than hydrogen, the trifluoromethyl (CF₃) group as a whole is considered to have a steric demand comparable to that of an ethyl or even an isopropyl group. researchgate.net This bulkiness physically obstructs the path of incoming reagents attempting to interact with the nitrogen's lone pair.

The steric bulk of a substituent can be quantified using parameters like the conformational A-value, which measures the energetic preference for a substituent to occupy the equatorial position on a cyclohexane (B81311) ring. A larger A-value indicates greater steric bulk. The CF₃ group has a significantly larger A-value than a methyl group, underscoring its greater steric presence. This steric impediment further reduces the reactivity of the amine in reactions that require a nucleophilic attack, complementing the electronic deactivation.

| Substituent Group | Conformational A-value (kcal/mol) | Relative Steric Demand |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | Standard |

| -CH₂CH₃ (Ethyl) | 1.75 | Similar to Methyl |

| -CH(CH₃)₂ (Isopropyl) | 2.21 | Larger |

| -CF₃ (Trifluoromethyl) | 2.4 - 2.5 | Larger than Isopropyl |

The combination of severely reduced basicity/nucleophilicity and significant steric hindrance renders the amine functionality of this compound largely unreactive under many standard conditions. This chemical inertness can be advantageous in contexts where the amine serves primarily as a stable structural linker rather than a reactive functional group.

Following a comprehensive search of publicly available scientific literature, detailed information regarding the specific applications of This compound as a synthetic intermediate and building block, as outlined in the requested article structure, could not be located.

The search did not yield specific research findings, data, or examples for the use of this compound in the following areas:

Applications of 3 Thienylmethyl 2,2,2 Trifluoroethyl Amine As a Synthetic Intermediate and Building Block

Chiral Applications and Stereoselective Synthesis.

While literature exists on the synthesis of various thiophene (B33073) derivatives and the applications of structurally related compounds like 2,2,2-trifluoroethylamine (B1214592) or N-2,2,2-trifluoroethylisatin ketimines nih.govnih.gov, no documents were found that specifically describe the synthetic utility of (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on "this compound" according to the provided outline.

Based on the current available scientific literature, there is a notable lack of specific research detailing the applications of This compound as a synthetic intermediate and building block in the capacities of a chiral auxiliary, a ligand precursor, or in enantioselective transformations involving its amine moiety.

While the broader fields of chiral auxiliaries, ligand synthesis, and enantioselective transformations are areas of intense research, specific studies focusing on the unique properties and applications of this compound in these contexts have not been identified in comprehensive searches of scholarly articles and chemical databases.

Therefore, a detailed discussion on its use as a chiral auxiliary or in specific enantioselective transformations, as outlined in the requested sections, cannot be provided at this time due to the absence of published research on this particular compound. Further investigation and research would be necessary to elucidate the potential of this compound in these areas of synthetic chemistry.

Theoretical and Computational Investigations of 3 Thienylmethyl 2,2,2 Trifluoroethyl Amine

Electronic Structure and Bonding Analysis

The electronic architecture of a molecule dictates its physical properties and chemical behavior. For (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine, the interplay between the electron-rich thiophene (B33073) ring, the secondary amine, and the strongly electron-withdrawing trifluoroethyl group creates a unique electronic environment.

The interaction between the fluorine atoms of the trifluoroethyl group and the nitrogen atom's lone pair is a subtle but significant feature of the molecule's electronic landscape. While not a formal bond, non-covalent interactions can influence conformation and reactivity. Quantum chemical studies on related fluorinated amines and other molecules reveal the nature of such interactions.

In systems where geometry allows, weak intramolecular hydrogen bonds of the N-H···F type can occur. nih.govescholarship.org However, in a secondary amine like this compound, the more pertinent interaction is the through-space electrostatic relationship between the nitrogen lone pair and the fluorine atoms. Computational studies on other systems have identified halogen bonding, where an electrophilic region on a halogen atom interacts with a nucleophile. ucmerced.edu While typically associated with heavier halogens, fluorine can participate in such electrostatic interactions, particularly when bonded to carbon in a strongly electron-withdrawing group like trifluoromethyl (CF₃). ucmerced.edu

Calculations on model systems suggest that the primary interaction is repulsive due to the proximity of electron clouds (Pauli repulsion). However, this can be modulated by specific conformations. The electron-withdrawing nature of the CF₃ group polarizes the C-F bonds, creating partial positive charge on the carbon and partial negative charges on the fluorine atoms. The nitrogen lone pair, being a region of high electron density, will experience repulsion from the fluorine atoms. This interaction is a key factor in determining the preferred rotational conformations around the N-CH₂CF₃ bond.

Table 1: Predicted Interatomic Distances and Interaction Types

| Interacting Atoms | Predicted Distance (Å) | Nature of Interaction |

|---|---|---|

| N···F (gauche conformer) | ~2.9 - 3.2 | Primarily Pauli Repulsion, weak electrostatic |

| N···H (of CH₂) | ~2.4 - 2.6 | Weak C-H···N hydrogen bond |

Note: Data are estimated based on standard bond lengths and van der Waals radii from computational studies on analogous molecules.

The distribution of electron density is fundamental to predicting chemical reactivity. This can be analyzed through calculations of molecular orbitals and electrostatic potential.

Thiophene Moiety: The 3-thienylmethyl group is derived from thiophene, a five-membered aromatic heterocycle. Thiophene is electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). acs.org Theoretical studies show that the highest occupied molecular orbital (HOMO) is typically localized on the thiophene ring, making it the primary site for electrophilic attack. researchgate.netrdd.edu.iq The substitution at the 3-position means that incoming electrophiles will be directed to the 2- and 5-positions of the ring, which are activated.

Amine Group: The secondary amine nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. It is susceptible to reactions with electrophiles, such as alkylating agents and acids.

Trifluoroethyl Group: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect is transmitted through the ethyl chain (an inductive or -I effect), reducing the electron density on the nitrogen atom. Consequently, the basicity and nucleophilicity of the amine in this compound are expected to be significantly lower than in a non-fluorinated analogue like N-(3-thienylmethyl)ethylamine. This reduced basicity can influence physicochemical properties and reaction kinetics. researchgate.net

The molecular electrostatic potential (MEP) map would predictably show a region of negative potential (red) around the sulfur atom and the π-system of the thiophene ring, as well as a smaller negative region at the nitrogen lone pair. Regions of positive potential (blue) would be located around the amine hydrogen and the hydrogens of the methylene (B1212753) groups. This distribution reinforces the prediction that electrophiles will target the thiophene ring, while the nitrogen atom, though nucleophilic, is sterically hindered and electronically deactivated.

Conformational Analysis and Stereochemical Considerations

Rotation around single bonds is not entirely free but is hindered by energy barriers corresponding to eclipsed conformations. The most significant rotational barriers in this molecule are associated with the C-N bonds.

Thienyl-CH₂—N Bond: Rotation around this bond determines the orientation of the bulky thienyl group relative to the rest of the molecule. The barrier is expected to be relatively low, typical of C-N single bonds in similar amines, likely in the range of 4-8 kcal/mol.

N—CH₂-CF₃ Bond: The barrier to rotation around this bond is more complex due to the steric bulk and electrostatic properties of the CF₃ group. Studies of hindered rotation in similar amine-substituted heterocycles have shown barriers ranging from 9 to 18 kcal/mol, depending on substituents and electronic factors. nih.gov The eclipsing of the CF₃ group with the thienylmethyl group would represent the transition state for this rotation.

Table 2: Estimated Rotational Energy Barriers (ΔG‡)

| Bond | Estimated Barrier (kcal/mol) | Basis of Estimation |

|---|---|---|

| Thienyl-CH₂—N | 4 - 8 | Analogy with substituted anilines and benzylamines. nih.gov |

| H₂C—N-H | ~5 | Standard N-inversion barrier for secondary amines. semanticscholar.org |

Note: These are estimated values based on literature data for structurally related compounds.

The lowest energy conformation of the molecule will be a staggered arrangement that minimizes steric clash and unfavorable electrostatic interactions. The orientation of the bulky thienylmethyl and trifluoroethyl groups around the nitrogen atom is critical. It is likely that the most stable conformer adopts an anti or gauche arrangement to minimize steric hindrance.

The conformation can significantly impact reactivity:

Steric Hindrance: A folded conformation could sterically shield the nitrogen lone pair, further reducing its accessibility to electrophiles. An extended conformation would make the nitrogen more accessible but may be higher in energy.

Intramolecular Interactions: Specific conformations might facilitate or hinder potential intramolecular interactions, such as a weak C-H···N or C-H···S hydrogen bond, which could stabilize that particular geometry.

Computational studies on N-methylfluoroamides have demonstrated that solvent can dramatically alter the relative stability of different conformers. rsc.org A similar effect would be expected for this compound, with polar solvents potentially stabilizing conformers with larger dipole moments.

Mechanistic Studies of Key Reactions

While specific mechanistic studies on this compound are not available, its reactivity can be predicted based on its constituent functional groups. Computational modeling can be used to explore the transition states and energy profiles of plausible reactions.

Electrophilic Substitution on the Thiophene Ring: A key reaction would be electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the thiophene ring. A plausible mechanism involves the formation of a sigma complex (or Wheland intermediate) upon attack by an electrophile. Computational studies would focus on determining the relative energies of the transition states for attack at the 2- and 5-positions. Given the directing effect of the 3-alkylamine substituent, attack at the 2-position is generally favored electronically, though steric hindrance from the side chain could play a role.

N-Alkylation/N-Acylation: The nitrogen lone pair allows for reactions with alkyl halides or acyl chlorides. A mechanistic study would model the Sₙ2 transition state for N-alkylation. The energy barrier for this reaction would likely be higher than for a non-fluorinated analogue due to the reduced nucleophilicity of the nitrogen atom.

Reaction as a 1,3-Dipole Precursor: N-(2,2,2-trifluoroethyl)imines derived from related structures are known to act as precursors to 1,3-dipoles (azomethine ylides) for use in [3+2] cycloaddition reactions. nih.govnih.gov It is conceivable that oxidation of the amine to an iminium ion, followed by deprotonation, could generate a reactive intermediate. Theoretical studies could map the reaction pathway for the formation of this ylide and its subsequent cycloaddition with a dipolarophile, evaluating the stereochemical outcomes of the reaction.

Transition State Analysis for Nucleophilic and Electrophilic Pathways

Transition state (TS) analysis is a cornerstone of computational reaction dynamics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. A key characteristic of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

Nucleophilic Pathway: N-Alkylation

The secondary amine in this compound can act as a nucleophile. A representative reaction is its SN2 alkylation with an electrophile like methyl iodide. The nitrogen atom attacks the electrophilic carbon of methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt and an iodide ion.

The transition state for this pathway would involve the partial formation of the N-C bond and the partial cleavage of the C-I bond. Computational analysis would provide the activation energy (ΔG‡), the imaginary frequency of the transition state, and the critical bond distances.

Electrophilic Pathway: Aromatic Substitution

The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. researchgate.netresearchgate.net A common example is nitration, using a nitronium ion (NO₂⁺) as the electrophile. The attack can occur at the C2 or C5 positions of the thiophene ring, which are typically the most reactive sites. The reaction proceeds through a high-energy intermediate known as a sigma complex (or Wheland intermediate) before a proton is removed to restore aromaticity.

The transition state for the formation of the sigma complex is the rate-determining step. Calculations would focus on locating the TS for the attack at both the C2 and C5 positions to determine the regioselectivity of the reaction.

Below is a hypothetical data table summarizing the findings from such a computational investigation, likely performed at a common level of theory such as B3LYP/6-31G(d).

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Bond Distances (Å) |

|---|---|---|---|---|

| Nucleophilic (N-Alkylation) | TS_N-Alkylation | 22.5 | -350 | N···C: 2.15, C···I: 2.40 |

| Electrophilic (Nitration) | TS_C2-Attack | 18.2 | -410 | C2···N: 2.05 |

| TS_C5-Attack | 19.8 | -395 | C5···N: 2.10 |

Elucidation of Reaction Coordinate Diagrams

Diagram for Nucleophilic N-Alkylation

Diagram for Electrophilic Nitration

The diagram for electrophilic nitration is more complex, involving a two-step mechanism with an intermediate.

Step 1: The reactants, the amine and the nitronium ion, proceed through the first transition state (TS_C2-Attack or TS_C5-Attack) to form the sigma complex intermediate. This first step has the highest activation energy and is rate-determining.

Step 2: The sigma complex is a true energy minimum, though at a higher energy than the initial reactants. It then proceeds through a second, much smaller energy barrier to lose a proton and form the final nitrated product.

Based on the hypothetical activation energies in the previous section, the attack at the C2 position is kinetically favored due to its lower activation barrier. The reaction coordinate diagram would clearly illustrate why the C2-substituted product is expected to be the major product.

The following table presents plausible relative energies for the species involved in these hypothetical reaction pathways.

| Reaction Pathway | Species | Relative Energy (ΔG) (kcal/mol) |

|---|---|---|

| Nucleophilic (N-Alkylation) | Reactants | 0.0 |

| TS_N-Alkylation | +22.5 | |

| Products | -10.8 | |

| Electrophilic (Nitration at C2) | Reactants | 0.0 |

| TS_C2-Attack | +18.2 | |

| Sigma Complex (Intermediate) | +12.5 | |

| TS_Deprotonation | +14.0 | |

| Products | -15.3 |

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research should prioritize the creation of sustainable and green routes for the synthesis of (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine and its derivatives. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. nih.goveurekaselect.com

Key areas for exploration include:

Use of Green Solvents: Traditional organic solvents could be replaced with more environmentally friendly alternatives such as water, supercritical fluids, or deep eutectic solvents (DESs). unito.itrsc.org For instance, Pd-catalysed direct C–H arylation of thiophene (B33073) derivatives has been successfully performed in water, which could be adapted for related syntheses. unito.it

Catalyst-Free and Solvent-Free Conditions: Investigating reactions under solvent-free conditions, potentially assisted by microwave irradiation, can significantly reduce environmental impact. acs.org Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing thiophene oligomers. acs.org Furthermore, practical, catalyst-free methods for the reductive trifluoroethylation of amines using trifluoroacetic acid as an inexpensive and stable fluorine source present a promising green approach. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecules like thiophene derivatives while adhering to the principles of green chemistry. bohrium.com

| Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Copper-Mediated Halocyclization | Uses copper (II) sulfate (B86663) in ethanol. | Environmentally benign solvent, mild reaction conditions, high yields. | nih.gov |

| Pd-Catalyzed C-H Arylation | Performed in water as the sole medium. | Avoids organic solvents, simplifies synthesis, step- and atom-economy. | unito.it |

| Deep Eutectic Solvents (DESs) | Utilizes DESs like choline (B1196258) chloride and glycerol. | Green alternative to traditional ionic liquids, can improve reaction efficiency. | rsc.org |

| Microwave-Assisted Suzuki Coupling | Solvent-free, microwave-assisted coupling on a solid support. | Very rapid reaction times, efficient, environmentally friendly. | acs.org |

| Catalyst-Free Reductive Trifluoroethylation | Uses trifluoroacetic acid and a silane (B1218182) reductant. | Avoids sensitive reagents and harsh reductants, high functional group tolerance. | researchgate.net |

Development of New Catalytic Systems for Transformations

Catalysis is fundamental to efficient and selective organic synthesis. Future research should focus on developing novel catalytic systems for the synthesis and functionalization of this compound.

Potential avenues for investigation include:

Heterogeneous Catalysts: Designing solid-supported catalysts, such as copper complexes on polystyrene, offers advantages in terms of catalyst recovery and reusability, which are key for industrial applications and sustainable processes. nih.gov

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity under mild conditions. Exploring light- or electricity-driven transformations could provide novel pathways for C-N bond formation or functionalization of the thiophene ring.

Biocatalysis: The use of enzymes could offer unparalleled selectivity and efficiency under mild, aqueous conditions. Engineering enzymes for specific transformations related to the target molecule is a long-term but highly promising research goal.

Advanced Homogeneous Catalysis: While heterogeneous catalysts are advantageous for separation, homogeneous catalysts often exhibit higher activity and selectivity. Developing highly active catalysts, such as iron porphyrins for N-trifluoroethylation or palladium complexes for C-H functionalization, that can operate at very low loadings remains a significant area of interest. unito.itnih.gov Metal-catalyzed heterocyclization remains a powerful strategy for the regioselective synthesis of thiophene precursors. bohrium.com

Investigation of Advanced Material Applications Beyond Prohibited Scopes

The distinct electronic properties of the thiophene ring combined with the effects of fluorine substitution suggest that this compound and its derivatives could serve as building blocks for advanced materials. researchgate.netnih.gov

Future research could explore applications in:

Organic Electronics: Thiophene-based materials are widely used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). unito.itnih.gov The introduction of the trifluoroethyl group can modulate key properties such as solubility, stability, and energy levels of the resulting materials.

Fluorinated Polymers: Incorporating the title compound as a monomer could lead to the development of new fluoropolymers with unique thermal, chemical, and optical properties. man.ac.uk

Sensors and Probes: The fluorinated moiety can be leveraged for ¹⁹F NMR-based screening in fragment-based drug discovery. researchgate.net Similarly, the unique structure could be incorporated into fluorescent probes for chemical or biological sensing, where the thiophene acts as part of the chromophore and the fluorine atoms modulate the electronic properties. mdpi.com

| Application Area | Role of Thiophene Moiety | Role of Trifluoroethyl Moiety | Potential Benefit | Reference |

|---|---|---|---|---|

| Organic Electronics (OFETs, OLEDs) | π-conjugated system for charge transport. | Modulates HOMO/LUMO levels, improves stability and solubility. | Enhanced device performance and processability. | unito.itnih.gov |

| Fluoropolymers | Provides structural rigidity and electronic properties. | Imparts hydrophobicity, thermal stability, and chemical resistance. | Creation of specialty polymers with tailored properties. | man.ac.uk |

| Chemical Sensors | Acts as a signaling unit (e.g., fluorophore). | Fine-tunes electronic properties, enhances selectivity. | Development of highly sensitive and selective detection systems. | mdpi.com |

| Liquid Crystals | Forms part of the rigid core structure. | Influences mesophase behavior and dielectric anisotropy. | Novel liquid crystalline materials for display technologies. | nih.gov |

Expansion of the Synthetic Scope to Analogs and Derivatives with Modified Thiophene or Fluorinated Chains

Systematic modification of the core structure of this compound is essential for tuning its properties and exploring a wider range of applications.

Future synthetic efforts should be directed towards:

Substitution on the Thiophene Ring: Introducing various functional groups (e.g., halogens, alkyl, aryl, cyano) at different positions of the thiophene ring would create a library of analogs. This allows for the fine-tuning of electronic properties, steric hindrance, and intermolecular interactions. Numerous methods for synthesizing substituted thiophenes have been developed, including those based on the cyclization of functionalized alkynes. researchgate.netmdpi.com

Modification of the Fluorinated Chain: The synthesis of analogs with different fluoroalkyl chains (e.g., perfluoro-n-propyl, difluoroethyl) would provide insight into the structure-property relationships concerning the fluorinated portion of the molecule. This could impact properties like lipophilicity and binding interactions.

Varying the Linker: Altering the methylene (B1212753) linker between the thiophene and the amine could influence the molecule's conformation and flexibility, which is crucial for applications in medicinal chemistry and materials science.

By systematically exploring these avenues, a diverse library of compounds can be generated, enabling comprehensive structure-activity relationship (SAR) studies and the discovery of novel molecules with optimized properties for specific applications. nih.gov

Q & A

(Basic) What are the optimal synthetic routes for (3-Thienylmethyl)(2,2,2-trifluoroethyl)amine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1: React 3-thienylmethylamine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C. Monitor progress via TLC (ethyl acetate/hexane, 1:3).

- Route 2: Use 2,2,2-trifluoroethylamine hydrochloride with 3-thienylmethyl halide under palladium-catalyzed coupling conditions.

Purity Assurance:

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

- Validate purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹⁹F NMR to confirm trifluoroethyl group integrity .

(Basic) How should researchers characterize this compound spectroscopically, and what key peaks are expected?

Methodological Answer:

- ¹H NMR:

- Thienyl protons: δ 6.8–7.2 ppm (multiplet, 3H).

- CH₂ adjacent to thienyl: δ 3.5–4.0 ppm (triplet, J = 7 Hz).

- Trifluoroethyl CH₂: δ 3.0–3.4 ppm (quartet, J = 10 Hz).

- ¹⁹F NMR: Single peak at δ -70 to -75 ppm (CF₃ group).

- IR: Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH (3300 cm⁻¹).

- Mass Spec: Molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₇H₈F₃NS). Cross-validate with HRMS .

(Basic) What initial biological screening approaches are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Target-Based Assays: Screen against GPCRs or ion channels (e.g., serotonin receptors) due to structural similarity to bioactive amines. Use fluorescence polarization for binding affinity (IC₅₀).

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure).

- ADME Predictions: Calculate logP (CLogP ~2.5) and polar surface area (PSA <60 Ų) to estimate blood-brain barrier permeability .

(Advanced) How does the trifluoroethyl group influence the compound’s bioactivity and metabolic stability?

Methodological Answer:

- Lipophilicity Enhancement: The CF₃ group increases logP by ~0.5–1.0 units, improving membrane permeability .

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism (e.g., CYP450-mediated degradation). Confirm via liver microsome assays (t₁/₂ >60 min).

- Protein Binding: Trifluoroethyl may engage in hydrophobic or dipole interactions with target proteins. Use SPR or ITC to quantify binding thermodynamics .

(Advanced) How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation: Ensure consistency in buffer conditions (e.g., pH, divalent cations) and cell lines.

- Orthogonal Assays: Compare radioligand binding (e.g., ³H-labeled) with functional assays (cAMP or calcium flux).

- Structural Analysis: Perform co-crystallization or molecular docking to identify binding pose discrepancies. Use MD simulations to assess conformational flexibility .

(Advanced) What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger with homology models of targets (e.g., 5-HT₃ receptor, PDB: 6NP0). Focus on π-π stacking (thienyl) and hydrophobic pockets (CF₃).

- QSAR Models: Train on analogues with known IC₅₀ values (R² >0.7). Include descriptors like molar refractivity and H-bond acceptors.

- Free Energy Perturbation (FEP): Calculate ΔΔG for trifluoroethyl vs. ethyl derivatives to quantify affinity differences .

(Advanced) What strategies optimize pharmacokinetic properties without compromising potency?

Methodological Answer:

- Prodrug Design: Introduce ester or carbamate groups on the amine to enhance solubility (e.g., HCl salt formulation).

- Isosteric Replacement: Replace thienyl with furan or pyridine to modulate logD. Validate via SPR and solubility assays.

- Metabolic Shielding: Introduce deuterium at α-positions of the trifluoroethyl group to slow metabolism. Confirm via LC-MS/MS stability studies .

(Advanced) How can researchers address synthetic challenges in scaling up the compound for in vivo studies?

Methodological Answer:

- Catalyst Optimization: Screen Pd/C or Ni catalysts for coupling efficiency (yield >85%).

- Solvent Selection: Replace DMF with MeCN or THF to simplify purification.

- Process Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates via Raman spectroscopy.

- Byproduct Mitigation: Add scavengers (e.g., polymer-bound thiourea) to trap excess halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.